(4-乙基-2-噻吩基)硼酸

描述

4-Ethyl-2-thiophenyl boronic acid is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and two hydroxyl groups . Boronic acids are known for their ability to form reversible covalent bonds with sugars, making them useful in a variety of applications, including sensing and drug delivery .

Synthesis Analysis

The synthesis of boronic acids often involves multicomponent reactions, which allow for the creation of complex molecules . A common method for synthesizing boronic acids is through the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and an organoboron reagent .Molecular Structure Analysis

Boronic acids have unique physicochemical and electronic characteristics. They are considered Lewis acids, with a pKa value typically between 4 and 10 . This means they can accept an electron pair from a Lewis base, such as a hydroxyl group or a fluoride ion.Chemical Reactions Analysis

Boronic acids are known for their ability to undergo a variety of chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction, which involves the formation of a carbon-carbon bond between the boronic acid and another organic compound .Physical And Chemical Properties Analysis

Boronic acids have unique physical and chemical properties. They are capable of forming reversible covalent bonds with diols, which allows them to interact with various biological targets . They also have unique electronic characteristics and are considered Lewis acids .科学研究应用

碳水化合物结合

硼酸,包括类似于(4-乙基-2-噻吩基)硼酸的衍生物,已被证明能有效结合碳水化合物。这种特性对于设计细胞表面糖蛋白的受体和传感器至关重要,这在生物医学研究中有广泛的应用(Dowlut & Hall, 2006)。

化学合成

这些化合物用于硼酸与硫醇的Chan-Lam型S芳基化反应,这是一种化学合成方法。这个过程以其效率和使用环境友好的溶剂和氧化剂而著称(Xu et al., 2012)。

环境应用

硼酸衍生物已被用于吸附环境中的有害物质,如铬(Cr(VI))。它们在这种应用中的有效性已通过各种研究得到确认(Kara et al., 2015)。

阻燃材料

这些化合物也用于开发阻燃涂料。向涂料中添加硼酸基团已被发现可以增强其阻燃性能并加强聚合物网络(Çakmakçi等,2012)。

生物医学研究

硼酸聚合物,包括(4-乙基-2-噻吩基)硼酸的衍生物,已被用于各种生物医学应用研究。这些应用包括治疗HIV、肥胖、糖尿病和癌症等疾病(Cambre & Sumerlin, 2011)。

胰岛素释放

这些化合物也被研究其在胰岛素输送系统中的作用。硼酸与环糖醇之间的相互作用可以导致有益于糖尿病治疗的药物释放机制(Siddiqui et al., 2016)。

酶抑制和癌症治疗

它们被用于开发酶抑制剂和癌症治疗药物。硼酸化合物的独特结构特征使其适用于这些应用(Yang et al., 2003)。

聚合物合成

硼酸衍生物被用于硫化物双硼酸衍生物的Suzuki缩聚反应中,以创造各种聚合物,展示了它们在材料科学中的多功能性(Jayakannan et al., 2001)。

葡萄糖感应

这些化合物已被用于开发葡萄糖感应材料,具有在糖尿病管理中非侵入性监测葡萄糖水平的潜在应用(Alexeev et al., 2004)。

荧光化学传感器

硼酸衍生物是制造荧光化学传感器的关键组成部分,这对于检测疾病预防和治疗中的生物活性物质至关重要(Huang et al., 2012)。

催化

这些化合物已被用作有机反应中的催化剂,展示了它们在化学合成中的多功能性(Hashimoto et al., 2015)。

超分子结构

硼酸衍生物在形成大分支超分子结构中起着重要作用,突显了它们在先进材料科学中的用途(Kahraman et al., 2004)。

作用机制

The mechanism of action of boronic acids is largely dependent on their ability to form reversible covalent bonds with diols, such as those found in sugars . This property allows boronic acids to interact with various biological targets, making them useful in a variety of applications, including drug delivery and sensing .

安全和危害

未来方向

Research into boronic acids is ongoing, with new applications being discovered regularly. For example, boronic acids are being investigated for their potential use in the design of drugs, with several biological activities of boronic acids, such as anticancer, antibacterial, and antiviral activity, being explored . Additionally, boronic acids are being used in the development of new materials for drug delivery .

属性

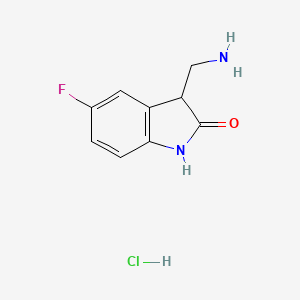

IUPAC Name |

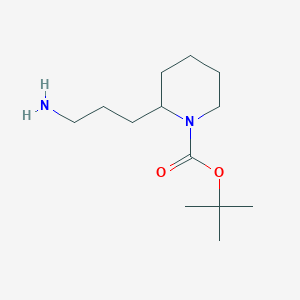

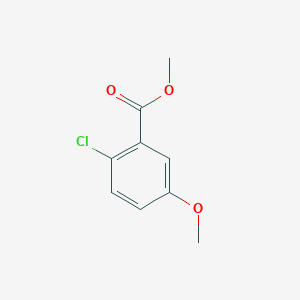

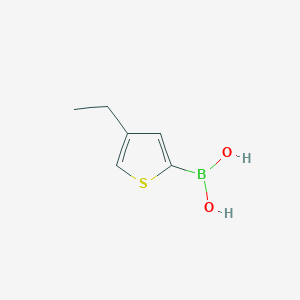

(4-ethylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BO2S/c1-2-5-3-6(7(8)9)10-4-5/h3-4,8-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDVTRDAHRNTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。